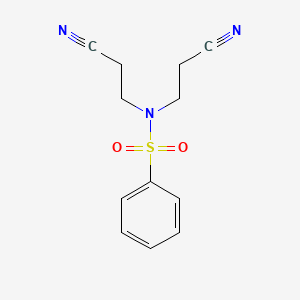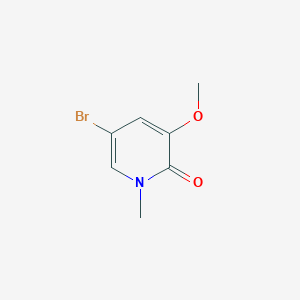
Benzenesulfonamide, N,N-bis(2-cyanoethyl)-
Übersicht
Beschreibung
Benzenesulfonamide, N,N-bis(2-cyanoethyl)-, is an organic compound belonging to the class of benzenesulfonamides and is commonly referred to as BSA. BSA is a white, crystalline solid with a melting point of about 96°C and a boiling point of about 295°C. It is soluble in water, alcohol, and acetone and insoluble in ether. BSA is used in a wide range of scientific research applications and has a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis via Cyclodextrin Mediated N-Alkylation
N-alkylation of N,N'-(hexane-1,6-diyl)bis(4-methylbenzenesulfonamide) was performed in aqueous solution, demonstrating the utility of this compound in complex chemical reactions (Fischer, Millan, & Ritter, 2013).
Crystal Structure and Catalytic Application
The synthesis and crystal structure of a Nickel (II) complex derived from diaminobenzene and sulfonamide was explored, indicating the potential of benzenesulfonamide derivatives in catalysis (Dayan et al., 2019).
Biological and Chemical Properties
Antibacterial and Antioxidant Activities
Bis-1,2,3-triazole derivatives of benzenesulfonamide exhibited significant antibacterial and antioxidant activities, highlighting the compound's relevance in medicinal chemistry (Reddy et al., 2016).
Antimicrobial Activity of Copper(II) Complexes
Copper(II) complexes with N,N′-propanediyl-bis-benzenesulfonamide demonstrated notable antibacterial activities against various bacteria, suggesting potential applications in the development of new antimicrobial agents (Alyar et al., 2012).
Molecular Recognition and Interactions
- Hydrogen Bonding in Molecular Recognition: A study on hydrogen bonding of benzenesulfonamides discussed its role in molecular recognition processes, important in the design of molecular sensors and recognition systems (König et al., 1995).
Miscellaneous Applications
Bismaleimide-Sulfonamide Polymers
The synthesis and microbial analysis of bismaleimide-sulfonamide homopolymer and copolymers were investigated, which could have implications in materials science and bioengineering (Chaudhary et al., 2017).
Solubility and Thermodynamics
The solubility determination, modeling, and thermodynamic dissolution properties of benzenesulfonamide in various solvents were explored, providing essential data for its application in chemical processes (Li, Wu, & Liang, 2019).
Eigenschaften
IUPAC Name |
N,N-bis(2-cyanoethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c13-8-4-10-15(11-5-9-14)18(16,17)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWXYDFCSCFLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180817 | |
| Record name | Benzenesulfonamide, N,N-bis(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenesulfonamide, N,N-bis(2-cyanoethyl)- | |
CAS RN |
2619-42-3 | |
| Record name | Benzenesulfonamide, N,N-bis(2-cyanoethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002619423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF BE-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407865 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonamide, N,N-bis(2-cyanoethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)


